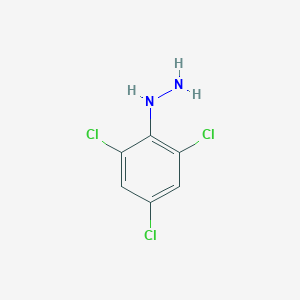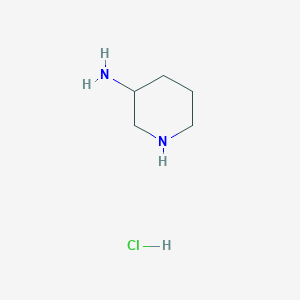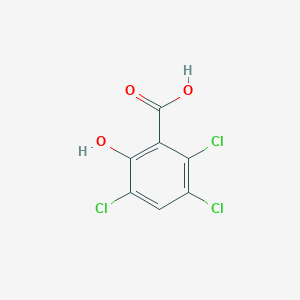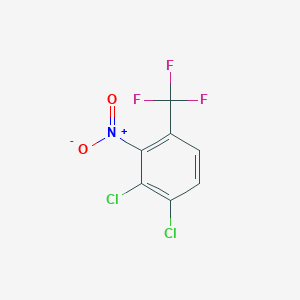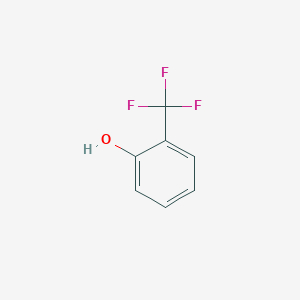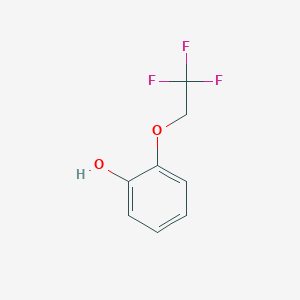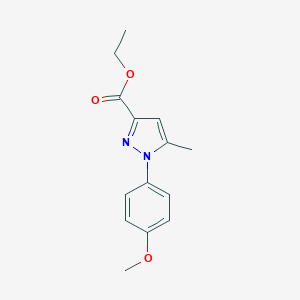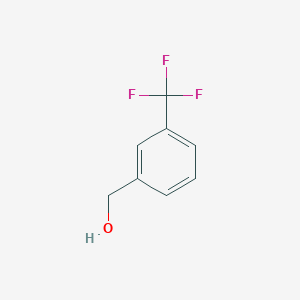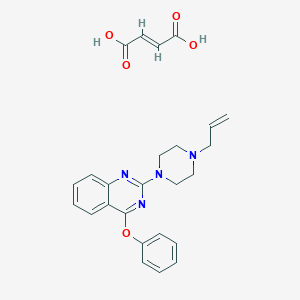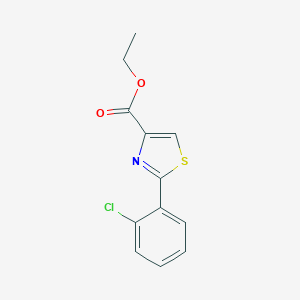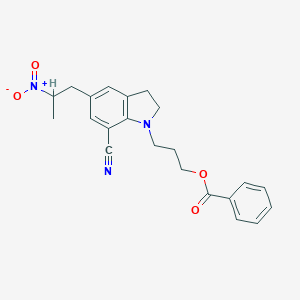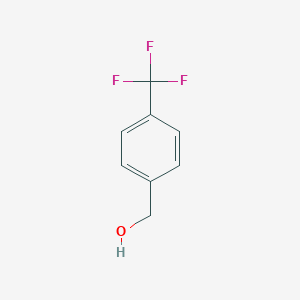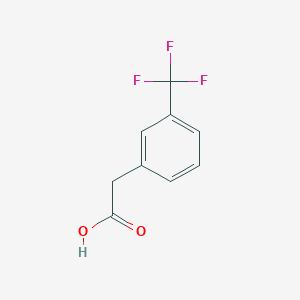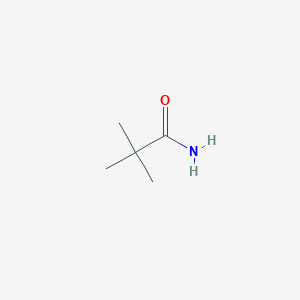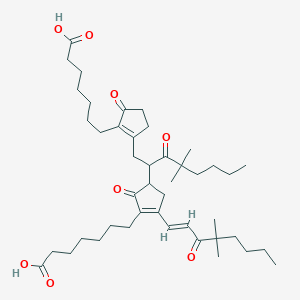
di-Calciphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-Calciphor is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a synthetic molecule that has been synthesized using a specific method and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of di-Calciphor is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, such as tyrosinase, which is involved in the production of melanin. It has also been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.
Effets Biochimiques Et Physiologiques
Di-Calciphor has been found to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the production of melanin, which may have potential applications in the treatment of hyperpigmentation disorders. It has also been found to have an antioxidant effect, which may have potential applications in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Di-Calciphor has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Another advantage is that it has a range of potential applications in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of di-Calciphor. One direction is to further investigate its mechanism of action, which may lead to a better understanding of its potential applications. Another direction is to investigate its potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Additionally, further studies could be conducted to investigate the potential toxicity of di-Calciphor and its safety for use in humans.
Conclusion:
In conclusion, di-Calciphor is a synthetic molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to have a range of biochemical and physiological effects and has been used as a tool to study the mechanisms of action of various biological processes. While its mechanism of action is not fully understood, it has potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Further studies are needed to investigate its potential toxicity and safety for use in humans.
Méthodes De Synthèse
Di-Calciphor is a synthetic molecule that is synthesized using a specific method. The synthesis method involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with 1,2-benzenediamine in the presence of a catalyst. The reaction leads to the formation of di-Calciphor, which is then purified using various techniques.
Applications De Recherche Scientifique
Di-Calciphor has been found to have a range of scientific research applications. It has been used in various studies to investigate its biochemical and physiological effects. It has also been used as a tool to study the mechanisms of action of various biological processes.
Propriétés
Numéro CAS |
135608-06-9 |
|---|---|
Nom du produit |
di-Calciphor |
Formule moléculaire |
C44H68O8 |
Poids moléculaire |
725 g/mol |
Nom IUPAC |
7-[2-[2-[3-(6-carboxyhexyl)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxocyclopent-3-en-1-yl]-4,4-dimethyl-3-oxooctyl]-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C44H68O8/c1-7-9-27-43(3,4)38(46)26-24-32-29-35(41(51)34(32)20-16-12-14-18-22-40(49)50)36(42(52)44(5,6)28-10-8-2)30-31-23-25-37(45)33(31)19-15-11-13-17-21-39(47)48/h24,26,35-36H,7-23,25,27-30H2,1-6H3,(H,47,48)(H,49,50)/b26-24+ |
Clé InChI |
BJCPXBBUCVFUCJ-SHHOIMCASA-N |
SMILES isomérique |
CCCCC(C)(C)C(=O)/C=C/C1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
SMILES |
CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
SMILES canonique |
CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
Synonymes |
16,16'-dimethyl prostaglandin B1 dimer di-Calcipho |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



